4-Ethoxycarbonyl-3'-iodobenzophenone
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Overview
Description
This compound is characterized by its molecular formula C16H13IO3 and a molecular weight of 380.18 g/mol . It is known for its unique chemical structure, which includes an ethoxycarbonyl group and an iodine atom attached to the benzophenone core.
Preparation Methods
The synthesis of 4-Ethoxycarbonyl-3’-iodobenzophenone typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-ethoxycarbonylbenzoic acid with iodine and a suitable catalyst under controlled conditions. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom is introduced into the benzophenone ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
4-Ethoxycarbonyl-3’-iodobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as a precursor for the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Ethoxycarbonyl-3’-iodobenzophenone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways.
Pathways Involved: The compound’s effects are often mediated through the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the context.
Comparison with Similar Compounds
4-Ethoxycarbonyl-3’-iodobenzophenone can be compared with other benzophenone derivatives:
Similar Compounds: Compounds such as 4-ethoxycarbonylbenzophenone, 3’-iodobenzophenone, and 4-ethoxycarbonyl-4’-iodobenzophenone share structural similarities.
Properties
IUPAC Name |
ethyl 4-(3-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOJZHGUATIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641530 |
Source
|
Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-43-8 |
Source
|
Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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